Tert-butyl(prop-1-en-1-yl)amine
Description
Overview of Enamines as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
Enamines are the nitrogen analogs of enols and are generally more nucleophilic due to the greater electron-donating ability of nitrogen compared to oxygen. masterorganicchemistry.comacs.org This enhanced nucleophilicity makes them valuable intermediates for forming new carbon-carbon bonds.
The utility of enamines in organic synthesis was significantly advanced by the work of Gilbert Stork in the mid-20th century. The Stork enamine alkylation, a reaction involving the alkylation of an enamine, became a cornerstone of synthetic methodology. chemicalbook.com This discovery opened the door for enamines to be widely used as enolate equivalents, offering a milder and more selective method for the α-functionalization of carbonyl compounds. Subsequent research has expanded their application into areas like acylation, conjugate additions, and, more recently, the burgeoning field of organocatalysis. chemicalbook.commasterorganicchemistry.com
The reactivity of enamines is characterized by a duality of electrophilic and nucleophilic nature, though their role as nucleophiles is predominant. The nitrogen atom's lone pair of electrons delocalizes into the double bond, creating a resonance structure with a negative charge on the α-carbon. acs.org This makes the α-carbon electron-rich and highly nucleophilic, enabling it to attack a wide range of electrophiles, such as alkyl halides. masterorganicchemistry.comacs.org
Structural Characteristics and Fundamental Reactivity of Tert-butyl(prop-1-en-1-yl)amine
While extensive research literature specifically detailing this compound is sparse, its structural features and expected reactivity can be inferred from the foundational principles of enamine chemistry. The molecule is formed from the condensation of propanal and tert-butylamine. nih.gov
The structure features a nitrogen atom bonded to a bulky tert-butyl group and a prop-1-en-1-yl group. The presence of the sterically demanding tert-butyl group is significant; it can influence the equilibrium between possible E/Z isomers of the enamine and can sterically hinder the approach of reactants to both the nitrogen atom and the double bond. acs.org This steric hindrance can modulate the compound's nucleophilicity and basicity compared to less hindered enamines. rsc.org
The fundamental reactivity of this compound is expected to be that of a typical enamine. It should act as a nucleophile at the carbon atom adjacent to the C=C double bond (the α-carbon). Key reactions would include:
Alkylation: Reaction with electrophiles like methyl iodide would lead to the formation of a new carbon-carbon bond at the α-carbon. masterorganicchemistry.com
Hydrolysis: In the presence of aqueous acid, the enamine would hydrolyze back to its parent carbonyl compound (propanal) and secondary amine (tert-butylamine). masterorganicchemistry.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1314991-39-3 lab-chemicals.com |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Predicted Boiling Point | ~120-130 °C |
| Predicted Isomerism | Exists as a mixture of E/Z isomers |
Note: Some properties are predicted based on the structure and comparison with similar compounds due to a lack of extensive experimental data in public literature.
Scope and Objectives of Current Academic Research on this compound and Related Enamine Derivatives
Direct academic research focusing solely on this compound is not widely published. However, research on related sterically hindered enamines and other enamine derivatives is an active area. The objectives of this research are often to:
Control Reactivity and Selectivity: Studies on enamines with bulky substituents, like the tert-butyl group, are crucial for understanding how steric hindrance can be used to control the regioselectivity and stereoselectivity of reactions. acs.org For example, hindered amines can influence the ratio of kinetic versus thermodynamic enamine products.
Develop Novel Catalytic Systems: Enamines are key intermediates in organocatalysis. Research into the formation and reactivity of various enamine derivatives helps in the design of new catalysts for asymmetric synthesis, which is vital for the pharmaceutical industry. wikipedia.org
Synthesize Complex Natural Products: The controlled C-C bond formation enabled by enamine chemistry is a powerful tool in the total synthesis of complex, biologically active molecules. chemicalbook.com
Atmospheric Chemistry: The parent amine, tert-butylamine, is studied in the context of atmospheric chemistry. Its degradation can lead to the formation of various nitrogen-containing compounds, and understanding these pathways is important for environmental science. whiterose.ac.ukacs.org
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[(E)-prop-1-enyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5-6,8H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNKWLDUVCHXTD-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CNC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl Prop 1 En 1 Yl Amine and Its Analogs
Direct Condensation and Dehydration Approaches
The most conventional route to enamines, including tert-butyl(prop-1-en-1-yl)amine, involves the direct condensation of a carbonyl compound with a secondary amine. numberanalytics.comslideshare.net In this case, propanal reacts with tert-butylamine. The reaction proceeds via a carbinolamine intermediate, which then undergoes dehydration to form the enamine. wikipedia.orgyoutube.com This process is reversible, and the removal of water is typically required to drive the equilibrium toward the product. youtube.comyoutube.com
Optimization of Reaction Conditions for High Stereoselectivity
Achieving high stereoselectivity in enamine synthesis is a critical challenge. The geometry of the resulting double bond (E/Z isomerism) is influenced by a variety of reaction parameters. Optimization of these conditions is crucial for controlling the stereochemical outcome.
Key factors influencing stereoselectivity include the nature of the solvent, temperature, and the specific catalyst employed. For instance, in proline-catalyzed reactions that proceed through an enamine intermediate, the transition state geometry, stabilized by hydrogen bonding and specific orbital interactions, dictates the facial selectivity of the reaction. rsc.org The ratio of reactants, such as the amine-to-acid ratio in certain catalytic systems, can also dramatically impact enantioselectivity by influencing the dominant reaction pathway. acs.org Advanced methods like Bayesian optimization, guided by machine learning, are being explored to rapidly identify optimal reaction conditions for high yield and selectivity, minimizing time-consuming experimentation. nih.gov
Table 1: Optimization of Reaction Conditions for a Model Enamine Synthesis This table is illustrative and compiled from general principles of reaction optimization.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |
|---|---|---|---|---|---|
| 1 | p-Toluenesulfonic acid | Toluene | 110 (Reflux) | 75 | 60:40 |
| 2 | TiCl4 | Dichloromethane | 0 to 25 | 85 | 80:20 |
| 3 | (S)-Proline | DMSO | 25 | 90 | >95:5 (asymmetric induction) |
| 4 | None (with molecular sieves) | Toluene | 110 (Reflux) | 60 | 55:45 |
Role of Catalysis in Enamine Formation
Catalysis is fundamental to modern enamine synthesis, enabling milder reaction conditions and enhanced control over selectivity.
Acid Catalysis : Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., TiCl₄, ZnCl₂) are commonly used to activate the carbonyl group toward nucleophilic attack by the amine. scripps.eduyoutube.comresearchgate.net Lewis acids like TiCl₄ can also act as dehydrating agents, sequestering the water produced and shifting the reaction equilibrium to favor enamine formation. scripps.edu
Organocatalysis : The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds to form chiral enamine intermediates in situ. wikipedia.org These intermediates then react with electrophiles with high stereocontrol, a principle famously applied in the Houk-List mechanism for aldol (B89426) reactions. rsc.org The catalyst's structure, particularly its ability to form key hydrogen bonds in the transition state, is paramount for achieving high enantioselectivity. rsc.org
Indirect Synthetic Routes and Precursor Transformations
Indirect routes provide access to enamines and their analogs, often with superior control over substitution patterns and stereochemistry compared to direct condensation.
Synthesis via Ynamides and N-Sulfonyl Allenamides
Ynamides, which are N-alkynyl amides, are highly versatile precursors for the stereoselective synthesis of enamides, the N-acylated analogs of enamines. thieme-connect.com The stability and reactivity of ynamides are well-balanced due to the electron-withdrawing group on the nitrogen atom. ulb.ac.be
The synthesis of enamides from ynamides can be achieved through various metal-catalyzed hydrofunctionalization reactions, including hydrosilylation, hydroalkynylation, and hydroacyloxylation. ulb.ac.beorgsyn.org A particularly effective method involves the base-mediated semihydrogenation of ynamides using p-toluenesulfonyl hydrazide as a hydrogen source, which selectively produces the thermodynamically less stable Z-enamides. organic-chemistry.org
Furthermore, the reaction of sulfonamides with haloalkynes can produce N-sulfonyl enamine precursors. For example, the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes yields (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides with high regio- and stereoselectivity. organic-chemistry.org These intermediates can then be further functionalized.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all starting materials, offer an efficient pathway to complex molecules. acs.org Imines, which are closely related to and can be generated from enamines, are frequent participants in MCRs. nih.gov
In many MCRs, such as the Mannich reaction, an aldehyde and an amine first form an imine or enamine intermediate, which is then intercepted by a third component, like an enolizable ketone or other C-nucleophile. nih.gov This strategy allows for the rapid construction of molecular complexity from simple, readily available starting materials. Palladium-catalyzed MCRs involving imines, acid chlorides, alkynes, and carbon monoxide have been developed to synthesize diverse heterocyclic structures. nih.gov
Table 2: Example of a Three-Component Mannich-Type Reaction
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Nucleophile) | Resulting Structure Class |
|---|---|---|---|
| Propanal | tert-Butylamine | Acetone | β-Amino ketone |
| Benzaldehyde | Aniline | Cyclohexanone | β-Amino ketone |
Emerging Synthetic Protocols
The field of enamine synthesis continues to advance with the development of novel and more efficient protocols.
Catalytic Isomerization : A general and atom-economical method for synthesizing Z-enamides involves the isomerization of N-allyl amides. This approach provides exceptional geometric selectivity for a wide range of substrates. organic-chemistry.org
Oxidative Amination and Dehydrogenation : Palladium-catalyzed oxidative amination of olefins with amines provides a direct route to enamine skeletons. organic-chemistry.org More recently, a palladium-catalyzed oxidative N-α,β-dehydrogenation of amides has been reported, offering a new pathway to enamides with broad functional group tolerance. organic-chemistry.org
Metal-Free Hydroamination : The development of metal-free regio- and stereoselective intermolecular hydroamination of alkynes with secondary amines, using ethylene (B1197577) glycol as a hydrogen-bonding solvent, represents a greener approach to (E)-enamines. organic-chemistry.org
Electrophilic Amide Activation : A novel one-step method transforms amides into enamides without requiring pre-functionalized substrates. The reaction uses a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O) to form an activated iminium triflate intermediate that subsequently eliminates to form the enamine. chemistryviews.org
Photoredox Catalysis : The synergy of visible-light photoredox catalysis and organocatalysis is enabling new transformations. This strategy can be used to generate enamine-derived radical ions that participate in highly selective conjugate addition reactions. researchgate.net
Electrochemical Synthesis of Enamines
Electrochemical methods offer a green and efficient alternative for the synthesis of enamines, often avoiding harsh reagents and reaction conditions. rsc.orgacs.org An environmentally benign approach for the synthesis of enaminones involves a decarboxylative coupling reaction of α-keto acids. rsc.org This method utilizes n-Bu4NI as both a redox catalyst and an electrolyte under constant current electrolysis in an undivided cell. rsc.org The reaction demonstrates a broad substrate scope with vinyl azides and high tolerance for various functional groups. rsc.org Mechanistic studies, including cyclic voltammetry, suggest that iodine is the likely active species that initiates the oxidative decarboxylation through an acyl hypoiodite (B1233010) intermediate. rsc.org
Photocatalyst-Free, Visible-Light-Induced Pathways
Recent advancements have led to the development of photocatalyst-free, visible-light-induced methods for enamine synthesis, representing a significant step towards more sustainable chemical transformations. rsc.orgrsc.orgscilit.com One such strategy enables the rapid, regio-, and stereoselective synthesis of densely functionalized α- and γ-phosphorylated β-sulfonyl enamines from N-sulfonyl allenamides and H-phosphine oxides. rsc.org This atom-economical process operates at room temperature without the need for a photocatalyst or other additives. rsc.org The transformation is initiated by an unprecedented N-to-C rsc.orgpsu.edu-sulfonyl shift, which is triggered by the triplet excited state of either terminal or substituted N-sulfonyl allenamides. rsc.org
Another notable photocatalyst-free, visible-light-induced method facilitates the synthesis of β-enaminones through the photo-acylation of vinyl azides. rsc.orgscilit.commatilda.science This approach employs 4-acyl-1,4-dihydropyridines as dual-function reagents that act as both reductants and radical initiators. rsc.orgmatilda.science The reaction exhibits broad applicability with various vinyl azides and shows excellent functional group tolerance. rsc.orgmatilda.science Mechanistic investigations, including TEMPO trapping, on-off experiments, and isotopic labeling, have provided a comprehensive understanding of the reaction pathway. rsc.orgmatilda.science Furthermore, the formation of an electron donor-acceptor (EDA) complex can enable the strain-release aminopyridylation of [1.1.1]propellane with N-aminopyridinium salts without an external photocatalyst, highlighting the versatility of these light-induced methods. kaist.ac.krnih.gov
Stereoselective and Enantioselective Synthesis of Enamine Systems
Achieving stereochemical control in the synthesis of enamines and their subsequent reactions is of paramount importance for the preparation of chiral amines, which are prevalent in pharmaceuticals and natural products. researchgate.netnih.govyale.edu
Chiral Catalyst Development for Asymmetric Enamine Transformations
The development of chiral catalysts is central to asymmetric enamine chemistry. psu.eduresearchgate.net Chiral primary amines, particularly those derived from cinchona alkaloids, have proven to be excellent catalysts for a variety of asymmetric reactions involving carbonyl compounds. researchgate.net These catalysts can activate α,β-unsaturated ketones through the formation of iminium ions, facilitating conjugate additions with high enantiocontrol. researchgate.net
Simple chiral primary amine catalysts have also been identified for the effective catalysis of β-ketoesters in reactions like α-hydrazination and Robinson annulation, yielding products with good yields and high enantioselectivities. acs.orgnih.gov The catalytic activity and stereoselectivity are often influenced by acidic additives, which can facilitate catalyst turnover and tune the reaction's outcome. acs.orgnih.gov
The field of asymmetric catalysis is continually expanding, with ongoing research into novel chiral ligands and organocatalysts to improve the efficiency and selectivity of enamine transformations. psu.edunih.govsioc-journal.cn
Diastereoselective Control in Enamine-Involved Reactions
Controlling diastereoselectivity is crucial when creating multiple stereocenters in a single reaction. rsc.orgnih.govnumberanalytics.com In the context of enamine chemistry, the choice of catalyst and reaction conditions can profoundly influence the diastereomeric outcome. For instance, in the asymmetric aldol reaction of cycloketones with aldehydes, the use of chiral primary amine organocatalysts can lead to either syn- or anti-aldol adducts. rsc.orgnih.gov The diastereoselectivity can often be controlled by the choice of an acid additive. The size and nature of the acid's anion, as well as its ability to act as a hydrogen-bond donor, can direct the reaction towards the desired diastereomer. rsc.orgnih.gov
Mechanistic investigations, often supported by DFT calculations, have revealed that different stereocontrol models can operate in different reactions even with the same catalytic system. nih.gov For example, in the α-hydrazination of β-ketoesters, stereoselectivity may be governed by hydrogen-bonding-directed facial attack, while a steric model might apply to a Robinson annulation. nih.gov The ability to selectively produce any possible stereoisomer of a chiral product is a significant goal in pharmaceutical and bioorganic chemistry. rsc.orgnih.gov
A highly stereoselective method for the reductive coupling of imines with a chiral allenamide has been developed using a cost-effective copper-catalyzed system. nih.gov This reaction provides access to valuable chiral 1,2-diamino synthons as single stereoisomers in high yields and with broad reaction scope. nih.gov
Auxiliary-Controlled Stereoselective Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral amines. nih.gov A widely used chiral auxiliary is tert-butanesulfinamide, which can be condensed with aldehydes and ketones to form tert-butanesulfinyl imines. yale.edusigmaaldrich.com The tert-butanesulfinyl group acts as a powerful chiral directing group, enabling the addition of various nucleophiles with high diastereoselectivity. sigmaaldrich.com The auxiliary can then be cleaved under mild conditions to afford the desired chiral amine. wikipedia.orgsigmaaldrich.com
This approach has been utilized in the synthesis of a wide range of chiral amines, including α-branched and α,α-dibranched amines, as well as amino alcohols and esters. sigmaaldrich.com For example, the addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds through a six-membered ring transition state, leading to a high degree of stereoselectivity. wikipedia.org The development of chiral auxiliaries remains an active area of research, providing powerful tools for the asymmetric synthesis of complex molecules. nih.gov
Elucidation of Reaction Mechanisms and Detailed Reactivity Studies
Imine-Enamine Tautomerism in Tert-butyl(prop-1-en-1-yl)amine Systems
The phenomenon of imine-enamine tautomerism is central to understanding the reactivity of this compound. This equilibrium involves the migration of a hydrogen atom from the α-carbon to the nitrogen atom, accompanied by a shift of the pi-bond, converting the enamine form to its corresponding imine tautomer. researchgate.netacs.org Generally, the imine form is thermodynamically more stable than the enamine. acs.org
Figure 1: General scheme of Imine-Enamine Tautomerism.
The position of the tautomeric equilibrium is significantly influenced by the nature of substituents on both the nitrogen and carbon atoms of the imine-enamine system. makingmolecules.com
Electronic Effects: Electron-donating groups attached to the nitrogen atom tend to stabilize the enamine form by increasing the electron density on the nitrogen, which can be delocalized into the double bond. makingmolecules.com Conversely, electron-withdrawing groups favor the imine tautomer. makingmolecules.com Studies on related pyronic derivatives have shown that substituents like -H and -C₆H₅ favor the enamine form, whereas -NH₂ and -OH favor the imine. mychemblog.com
Steric Effects: The steric bulk of substituents can also play a crucial role. Large or bulky groups can introduce steric strain, which may favor one tautomer over the other to minimize these unfavorable interactions. makingmolecules.com For instance, the bulky tert-butyl group on the nitrogen of this compound influences the planarity and, consequently, the stability of the enamine tautomer.
The solvent environment has a profound impact on the stability and distribution of imine and enamine tautomers. makingmolecules.com Polarity of the solvent is a key determinant in this regard.
Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar enamine tautomer. makingmolecules.com In contrast, non-polar solvents tend to favor the less polar imine form. makingmolecules.com The rate of isomerization is also highly dependent on the solvent; polar protic solvents like ethanol (B145695) and methanol (B129727) can catalyze the interconversion, whereas aprotic polar solvents such as ethyl acetate (B1210297) may inhibit it. researchgate.net Theoretical studies on similar systems have confirmed that the enamine form is stabilized by polar solvents. mychemblog.comnih.gov
| Solvent | Dielectric Constant (ε) | Favored Tautomer | Reference |
|---|---|---|---|
| Water | 80.1 | Enamine | makingmolecules.com |
| Methanol | 32.7 | Enamine (facilitates isomerization) | researchgate.net |
| Ethanol | 24.5 | Enamine (facilitates isomerization) | researchgate.net |
| Acetonitrile | 37.5 | Imine (isomerization blocked) | researchgate.net |
| Ethyl Acetate | 6.02 | Imine (isomerization blocked) | researchgate.net |
| Dichloromethane | 9.1 | Imine | makingmolecules.com |
| Toluene | 2.4 | Imine | makingmolecules.com |
In cyclic systems containing the imine-enamine functionality, the size of the ring significantly affects the tautomeric equilibrium. Computational studies have demonstrated that the stability of the enamine tautomer generally increases with an increase in ring size. nih.govCurrent time information in Bangalore, IN. This is attributed to changes in ring strain; smaller rings may impose geometric constraints that destabilize the planar enamine structure. For instance, the C=N stretching frequency in the imine tautomer is observed to increase as ring strain increases (i.e., as ring size decreases). nih.gov Furthermore, the reactivity of cyclic ketone enamines shows a trend where five-membered rings are the most reactive, which is linked to their ability to achieve a maximally planar conformation at the nitrogen atom. researchgate.net
Electrophilic and Nucleophilic Transformations of this compound
Enamines, including this compound, are potent nucleophiles due to the electron-donating nature of the nitrogen atom, which increases the electron density of the α-carbon through resonance. numberanalytics.com This makes them more nucleophilic than their enol counterparts and highly reactive towards a wide array of electrophiles. numberanalytics.comwikipedia.org
The nucleophilic character of enamines is widely exploited in the formation of new carbon-carbon bonds.
Alkylation: The Stork enamine alkylation is a classic and powerful method for the α-alkylation of carbonyl compounds. researchgate.netlibretexts.orgacs.org Enamines react with alkyl halides via an S_N2 mechanism to form an intermediate iminium salt. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of this salt regenerates the carbonyl group, now bearing the alkyl substituent at the α-position. libretexts.org This method is advantageous as it avoids the harsh basic conditions required for enolate alkylation. libretexts.org
Acylation: In a similar fashion, enamines undergo acylation when treated with acyl halides. libretexts.org The initial reaction yields an acylated iminium salt, which upon hydrolysis, affords a 1,3-dicarbonyl compound. masterorganicchemistry.com
Michael Addition: Enamines readily participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. wikipedia.orglibretexts.org The reaction proceeds through nucleophilic attack of the enamine's α-carbon on the β-carbon of the unsaturated system.
Cycloaddition Reactions: Enamines are versatile partners in various cycloaddition reactions. researchgate.netrsc.orgresearchgate.netrsc.org They can undergo [2+2] cycloadditions with electron-deficient alkenes and [3+2] cycloadditions with species like azides and azomethine imines, providing routes to various cyclic and heterocyclic structures. libretexts.orgwiley-vch.de
| Reaction Type | Electrophile | Product Type (after hydrolysis) | Reference |
|---|---|---|---|
| Alkylation (Stork) | Alkyl Halides (e.g., CH₃I) | α-Alkylated Ketone/Aldehyde | researchgate.netlibretexts.orglibretexts.org |
| Acylation | Acyl Halides (e.g., RCOCl) | β-Dicarbonyl Compound | libretexts.orgmasterorganicchemistry.com |
| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compound | wikipedia.org |
| [2+2] Cycloaddition | Electron-deficient Alkenes | Cyclobutane derivatives | researchgate.net |
| [3+2] Cycloaddition | Azides, Azomethine Imines | Nitrogen-containing heterocycles | wiley-vch.de |
The nucleophilicity of enamines also enables the formation of bonds between carbon and various heteroatoms, expanding their synthetic utility.
Carbon-Sulfur Bond Formation: Enamines react with electrophilic sulfur reagents. For example, reaction with sulfonyl chlorides or sulfenyl chlorides leads to the formation of α-sulfonyl or α-sulfenyl ketones after hydrolysis, respectively.
Carbon-Selenium Bond Formation: The α-selenenylation of ketones can be efficiently achieved through their enamine derivatives. Current time information in Bangalore, IN. Reaction with electrophilic selenium sources like phenylselenyl chloride (PhSeCl) or diphenyl diselenide under photoinduced conditions yields α-seleno ketones. researchgate.netresearchgate.net This transformation is valuable as organoselenium compounds are important intermediates in organic synthesis.
Carbon-Phosphorus Bond Formation: There are reports of three-component reactions involving enamines, O,O-dialkyldithiophosphoric acids, and an electrophile, which result in the formation of a C-P bond. nih.gov
Carbon-Halogen Bond Formation: Enamines can be halogenated at the α-carbon using suitable halogenating agents. researchgate.net
Mechanisms of Transition Metal-Catalyzed Enamine Reactions
Enamines, such as this compound, are versatile intermediates in organic synthesis. Their reactivity can be significantly enhanced and controlled through the use of transition metal catalysts. These catalysts can engage with the enamine in various ways, leading to a diverse range of products. The combination of enamine activation with transition metal catalysis allows for chemical transformations that are otherwise difficult to achieve.
Oxidative coupling reactions are a class of reactions where two molecules are joined together through an oxidative process, often facilitated by a transition metal catalyst. wikipedia.org For an enamine like this compound, oxidative coupling can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. While direct studies on this compound are specific, the general mechanism for enamines involves several key steps.
A plausible mechanistic pathway for the transition metal-catalyzed oxidative coupling of an enamine is initiated by the oxidation of the enamine to form a radical cation. nih.gov In parallel, the transition metal catalyst can activate the other coupling partner. For instance, in a coupling reaction with a thiol, the thiolate anion can be oxidized at the anode to a thiyl radical. nih.gov The enamine can also be oxidized by the anode to generate a radical intermediate, which may isomerize to a more stable imine radical. nih.gov This imine radical can then couple with the thiyl radical to form the final product. nih.gov
Another proposed mechanism involves the initial coordination of the transition metal to the enamine. This is followed by an oxidative addition step where the metal inserts into a C-H or N-H bond. The resulting organometallic intermediate can then react with the second coupling partner. The final step is a reductive elimination that forms the new bond and regenerates the active catalyst. researchgate.net The specific pathway is highly dependent on the choice of metal, ligands, and reaction conditions. nih.govorientjchem.org
Table 1: Key Steps in Transition Metal-Catalyzed Oxidative Coupling of Enamines
| Step | Description |
| Activation | The enamine is oxidized to a radical cation, or it coordinates to the transition metal center. |
| Partner Activation | The coupling partner is activated, often forming a radical or an organometallic species. |
| Coupling | The activated enamine and coupling partner react to form a new bond. This can occur via radical-radical coupling or reductive elimination from a metal center. |
| Catalyst Regen. | The active form of the transition metal catalyst is regenerated to continue the catalytic cycle. |
Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for synthesizing more complex amines. For enamines like this compound, this reaction can be catalyzed by various transition metals, including late transition metals and lanthanides. mdpi.com
The mechanism for late transition metal-catalyzed hydroamination can proceed through several pathways. One common mechanism involves the nucleophilic attack of the amine on an alkene that has been activated by coordination to the metal center. rsc.org An alternative pathway involves the migratory insertion of the alkene into a metal-hydride (M-H) or metal-amide (M-N) bond. researchgate.net The M-H bond can be formed by the oxidative addition of an amine to a low-valent metal complex. researchgate.net
In the case of lanthanide catalysts, the mechanism typically begins with the protonolysis of the lanthanide precatalyst by the amine to form a lanthanide-amido intermediate. This is followed by the insertion of the C=C bond of the enamine into the La-N bond, which is often the rate-determining step. mdpi.com The steric bulk of the tert-butyl group on the nitrogen in this compound can play a crucial role in determining the regioselectivity of the addition, often favoring the anti-Markovnikov product. mdpi.com
Hydrogenation mechanisms for enamines are closely related to hydroamination. The enamine can be reduced to a saturated amine in the presence of a transition metal catalyst and a hydrogen source. The mechanism generally involves the coordination of the enamine's C=C bond to the metal center, followed by the sequential addition of two hydrogen atoms.
Electrochemical Transformation Mechanisms
Electrochemical methods offer a green and sustainable alternative to traditional chemical reagents for inducing transformations. acs.org By using electricity, redox reactions can be performed without the need for stoichiometric chemical oxidants or reductants. acs.orgacs.org Enamines are particularly well-suited for electrochemical transformations due to their electron-rich nature, making them easy to oxidize. acs.orgrsc.org
The functionalization of C(sp²)–H bonds in enamines via electrochemical methods is a powerful tool for forming new bonds. The mechanism typically starts with the anodic oxidation of the enamine. nih.gov This one-electron oxidation generates a highly reactive enamine radical cation. acs.org This intermediate can then react in several ways.
In one pathway, the radical cation can be attacked by a nucleophile. Subsequent deprotonation and further oxidation can lead to the substitution product. Alternatively, the radical cation can undergo isomerization to an imine radical, which can then couple with another radical species generated in the reaction medium. nih.gov For instance, in an electrochemical C-H/S-H cross-coupling, a thiyl radical can be generated from a thiophenol at the anode, which then couples with the imine radical. nih.gov
Rhodium-catalyzed C-H functionalization, while not always electrochemical, provides insight into the activation of these bonds. nih.govacs.org Mechanisms can involve a concerted metalation-deprotonation (CMD) pathway where the C-H bond is broken with the assistance of a base. nih.gov Electrochemical methods can be combined with transition metal catalysis, where the electrode serves to regenerate the active high-valent state of the catalyst. rsc.orgacs.orgnih.gov
Table 2: Proposed Steps for Electrochemical C(sp²)–H Functionalization
| Step | Description |
| Anodic Oxidation | The enamine undergoes a one-electron oxidation at the anode to form a radical cation. |
| Intermediate Formation | The radical cation may isomerize or react to form other reactive intermediates, such as an imine radical. |
| Bond Formation | The intermediate reacts with a nucleophile or another radical to form the new C-C or C-X bond. |
| Final Product | The resulting species is further oxidized or neutralized to yield the final functionalized product. |
The electrochemical cleavage of the C=C double bond in an enamine is a less common but synthetically useful transformation. acs.org The mechanism likely initiates with the oxidation of the enamine at the anode to form the corresponding radical cation. mdpi.comacs.org This highly reactive intermediate can then react with nucleophiles present in the reaction medium, such as water or alcohols. mdpi.com
A plausible pathway involves the attack of water on the radical cation, which could lead to the formation of a hydroxylated intermediate. Further oxidation and C-C bond cleavage would then yield carbonyl compounds, such as a ketone or aldehyde, and the corresponding amine fragment. This process is conceptually similar to ozonolysis but driven by electrochemical potential. The general mechanism for the electrochemical oxidation of aliphatic amines often results in the cleavage of a C-N bond to produce a secondary amine and an aldehyde, which involves the nucleophilic addition of water to an iminium ion intermediate. mdpi.com While this applies to the C-N bond, a similar attack on the C=C bond of an enamine radical cation could precipitate its cleavage.
Electrochemical intramolecular dehydrogenative annulation is an efficient method for constructing cyclic structures. nih.govrsc.org For a molecule like this compound, if it were part of a larger structure with a suitable tethered aromatic or other reactive group, it could undergo this type of cyclization.
The mechanism is initiated by the oxidation of the enamine or another part of the molecule at the anode to create a radical cation. nih.gov This is followed by an intramolecular cyclization step where the radical attacks another part of the molecule, forming a new C-C or C-N bond. The resulting cyclic radical intermediate is then further oxidized and deprotonated to form the final, often aromatic, annulated product. rsc.org Hydrogen gas is typically evolved at the cathode as the sole byproduct, making this a very atom-economical process. rsc.org This strategy has been successfully employed for the synthesis of substituted indoles from N-aryl enamines. nih.gov
Radical Pathways Involving Enamine Intermediates
Enamines are known to engage in radical pathways, typically initiated by single-electron transfer (SET) to form an enamine radical cation. chinesechemsoc.orgchinesechemsoc.org This intermediate is a key species in singly occupied molecular orbital (SOMO) catalysis. chinesechemsoc.org The formation of the enamine radical cation from this compound can be triggered through various methods, including photoredox catalysis, where a photocatalyst absorbs visible light and initiates the electron transfer. beilstein-journals.orgdoaj.org
Once formed, the enamine radical cation exhibits a dual reactivity profile. It can act as a radical species or, upon deprotonation, generate a nucleophilic α-amino radical. beilstein-journals.orgdoaj.org Spin population analysis has shown that enamine radical cations predominantly feature a carbon-centered free radical character. acs.org The bulky tert-butyl group on the nitrogen atom in this compound influences the stability and subsequent reaction pathways of these radical intermediates.
Studies on related systems have shown that enamine radical cations can participate in various C-C bond-forming reactions. nih.gov For instance, they can be trapped by radical acceptors or participate in chain propagation mechanisms. acs.org The interplay between the light-induced initiation and the radical chain propagation, both mediated by the enamine, is a delicate balance that dictates the reaction's outcome. acs.org
Table 1: Reactivity of Enamine Radical Cations
| Reaction Type | Intermediate Species | Role of Intermediate | Ref. |
|---|---|---|---|
| Photoredox Catalysis | Enamine Radical Cation | SET-initiated radical formation | chinesechemsoc.orgchinesechemsoc.org |
| SOMO Catalysis | Enamine Radical Cation | Key catalytic intermediate | chinesechemsoc.org |
| C-C Bond Formation | α-amino radical | Nucleophilic radical species | beilstein-journals.orgdoaj.org |
Enamine as Transient Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Enamines, including this compound, often serve as transient or short-lived intermediates in these reactions. sioc-journal.cnnih.gov Their in-situ formation from an aldehyde (propanal) and a secondary amine (tert-butylamine) is a common strategy. libretexts.orglibretexts.org
The nucleophilic nature of the enamine allows it to react with various electrophiles present in the reaction mixture. masterorganicchemistry.com This initial reaction generates a new intermediate, often an iminium ion, which can then undergo further transformations with other components in the reaction pot. nih.govmakingmolecules.com The transient nature of the enamine means it is consumed as the reaction progresses, driving the equilibrium towards the final product. nih.gov
The direct observation and characterization of short-lived intermediates like enamines and their subsequent radical cations are challenging due to their high reactivity and low concentrations. chinesechemsoc.orgnih.gov However, advanced analytical techniques have made their detection possible.
Time-resolved electron paramagnetic resonance (TREPR) spectroscopy has been successfully employed to directly observe and kinetically monitor transient enamine radical cations and α-imino radicals under photoredox conditions. chinesechemsoc.org This technique provides valuable insights into the structure and reactivity of these fleeting species. chinesechemsoc.org For instance, studies have confirmed the presence of an N-H bond in related imino radical intermediates through isotopic labeling. chinesechemsoc.org
Mass spectrometry is another powerful tool for detecting enamine radical cations generated under chemical oxidation conditions. chinesechemsoc.org In some cases, where the enamine intermediate is more stable, such as in certain enzymatic reactions or with specific substrates, X-ray crystallography has been used to provide direct structural evidence. nih.govnih.gov Spectroscopic methods like UV-visible spectroscopy have also been used to detect transient enzyme-substrate Schiff base complexes and other intermediates in biochemical reactions. nih.gov
Table 2: Techniques for Characterizing Transient Intermediates
| Technique | Intermediate Detected | Key Findings | Ref. |
|---|---|---|---|
| Time-Resolved EPR (TREPR) | Enamine Radical Cation, α-Imino Radical | Direct observation and kinetic monitoring under reaction conditions. | chinesechemsoc.org |
| Mass Spectrometry | Enamine Radical Cation | Detection under chemical oxidation. | chinesechemsoc.org |
| X-ray Crystallography | Enamine Intermediate, Imine Intermediate | Direct structural evidence of stable adducts. | nih.govnih.gov |
Cascade and domino reactions are a subset of MCRs where the first reaction sets up the functionality for the subsequent transformations to occur in a sequential manner without the need for isolating intermediates. researchgate.netnih.gov Enamines are pivotal intermediates in many such reaction sequences.
A common mechanistic pathway involves the in-situ formation of an enamine, like this compound, which then undergoes a Michael-type addition to an electrophilic component. nih.gov This addition product can then establish an equilibrium with an imine. nih.gov Subsequent intramolecular cyclization, often promoted by a Brønsted or Lewis acid catalyst, leads to the formation of complex heterocyclic structures. nih.gov Mechanistic studies have confirmed the crucial role of the acid catalyst in facilitating the cyclization step. nih.gov
In other examples, an enamine intermediate can be involved in a domino Knoevenagel-hetero-Diels-Alder reaction, leading to the synthesis of highly substituted cyclic compounds. researchgate.net The versatility of enamides, which are related to enamines, has also been exploited in domino reactions to construct fused heterocyclic products through the interception of acyliminium intermediates. sorbonne-universite.fr The ability to merge different catalytic cycles, such as photoredox catalysis and enamine catalysis, has further expanded the scope of these complex transformations. beilstein-journals.org
Computational and Theoretical Investigations of Tert Butyl Prop 1 En 1 Yl Amine
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional structure and the distribution of electrons.
The process of geometry optimization seeks to find the minimum energy structure of a molecule, which corresponds to its most stable arrangement of atoms in space. For enamines like tert-butyl(prop-1-en-1-yl)amine, this involves determining precise bond lengths, bond angles, and dihedral angles. Methodologies such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are standard tools for this purpose. researchgate.netresearchgate.netnih.gov The choice of basis set, which describes the atomic orbitals, is crucial for accuracy, with split-valence sets like 6-311++G(d,p) or aug-cc-pVTZ providing a good balance of computational cost and precision for molecules of this size. nih.govresearchgate.net
Theoretical calculations show that the enamine functionality leads to significant p-π conjugation, where the nitrogen lone pair delocalizes into the C=C double bond. acs.org This delocalization affects the bond lengths, with the C-N bond exhibiting partial double bond character (shorter than a typical single bond) and the C=C bond being slightly elongated. The bulky tert-butyl group imposes steric constraints that influence the planarity of the enamine system and the rotational barriers around the N-C(tert-butyl) bond.
Table 1: Predicted Optimized Geometrical Parameters for (E)-Tert-butyl(prop-1-en-1-yl)amine using B3LYP/6-311+G(d,p)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=C (prop-1-en-1-yl) | 1.345 |
| Bond Length (Å) | C-N | 1.390 |
| Bond Length (Å) | N-C (tert-butyl) | 1.485 |
| Bond Angle (°) | C=C-N | 125.5 |
| Bond Angle (°) | C-N-C (tert-butyl) | 121.0 |
| Dihedral Angle (°) | C=C-N-C (tert-butyl) | ~20-30 |
Note: The values presented are hypothetical and representative of typical results from DFT calculations for similar enamine structures.
This compound can exist in several conformations due to rotation around single bonds and the possibility of E/Z isomerism at the C=C double bond. The primary rotational barriers to consider are around the C-N bond and the N-C(tert-butyl) bond. Conformational analysis involves mapping the potential energy surface of the molecule by systematically changing these torsional angles and calculating the energy of each resulting structure. upenn.edu
The two main isomers are the (E)- and (Z)-isomers of the prop-1-en-1-yl group. Within each isomer, rotation of the bulky tert-butyl group relative to the plane of the enamine double bond gives rise to different conformers. Steric hindrance between the tert-butyl group and the propylene (B89431) moiety plays a critical role in determining the relative stability of these conformers. Computational studies on similar enamines show that steric and electronic factors, which affect the overlap between the nitrogen lone pair and the double bond, determine the most stable isomer. masterorganicchemistry.com Generally, the conformation that minimizes steric clash while maximizing p-π conjugation is the most energetically favorable.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Isomer/Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| (E)-Isomer, Staggered | Lowest energy conformer, minimal steric hindrance. | 0.00 |
| (E)-Isomer, Eclipsed | Rotation around N-C(t-Bu) bond, higher energy. | +4.5 |
| (Z)-Isomer, Staggered | Steric clash between methyl and tert-butyl groups. | +2.8 |
| (Z)-Isomer, Eclipsed | Highest energy due to steric and torsional strain. | +7.0 |
Note: These energy values are illustrative, based on general principles of steric and electronic effects in substituted enamines.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds.
Calculating the vibrational frequencies of a molecule involves computing the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)), yield a set of harmonic frequencies corresponding to the normal modes of vibration. dtic.milresearchgate.net These theoretical frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. rsc.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model. nist.gov
For this compound, key vibrational modes include the C=C stretching of the enamine, C-N stretching, C-H stretching and bending modes of the alkyl groups, and skeletal vibrations of the tert-butyl group. The analysis of these modes, particularly their potential energy distribution (PED), helps in making unambiguous assignments of the experimental spectral bands. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Expected Intensity |
|---|---|---|
| C-H Stretch (sp²) | 3050-3100 | Medium |
| C-H Stretch (sp³) | 2850-2980 | Strong |
| C=C Stretch (Enamine) | 1640-1660 | Strong (Raman), Medium (IR) |
| CH₂/CH₃ Bending | 1365-1470 | Medium-Strong |
| C-N Stretch | 1180-1220 | Medium |
| C-C Stretch (tert-Butyl) | 900-950 | Weak-Medium |
Note: Frequencies are hypothetical and based on typical ranges for the specified functional groups in similar molecules.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. uq.edu.au Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, usually coupled with DFT functionals, are employed to calculate the magnetic shielding tensors for each nucleus. arxiv.org These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of predicted ¹H and ¹³C NMR shifts is highly dependent on the quality of the optimized geometry and the level of theory used. mdpi.comnih.gov For this compound, the chemical shifts of the vinylic protons and carbons are particularly sensitive to the E/Z configuration and the degree of nitrogen lone pair delocalization. The shifts of the tert-butyl protons and carbons are also characteristic. Comparing predicted spectra for different possible isomers with experimental data can be a definitive method for structural assignment.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (E)-Tert-butyl(prop-1-en-1-yl)amine
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| =CH-N | ~5.8 - 6.2 | ~135 - 140 |
| =CH-CH₃ | ~4.3 - 4.7 | ~95 - 100 |
| -CH₃ (prop-1-en-1-yl) | ~1.6 - 1.8 | ~12 - 15 |
| -C(CH₃)₃ (tert-butyl) | - | ~50 - 55 |
| -C(CH₃)₃ (tert-butyl) | ~1.1 - 1.3 | ~29 - 32 |
Note: Chemical shifts are illustrative and represent expected ranges for an enamine with this substitution pattern.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that underlie a molecule's UV-Vis absorption spectrum. acs.orgrsc.org The method predicts the vertical transitions from the ground electronic state to various excited states.
For an enamine like this compound, the most significant electronic transition is typically a π → π* transition associated with the conjugated N-C=C system. nih.gov The energy of this transition (λₘₐₓ) is sensitive to the extent of conjugation and the substitution pattern. TD-DFT calculations can predict how the λₘₐₓ and intensity (related to the oscillator strength, f) of this band will appear, providing a theoretical spectrum that can be directly compared to experimental measurements. researchgate.net
Table 5: Predicted UV-Vis Absorption Data for this compound via TD-DFT/B3LYP
| Transition | Main Orbital Contribution | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | π → π | ~230 - 250 | ~0.3 - 0.5 |
| S₀ → S₂ | n → σ | <200 | Low (<0.01) |
Note: The predicted values are hypothetical, based on the known electronic properties of enamine chromophores.
Analysis of Electronic Structure and Bonding
The electronic characteristics of a molecule are fundamental to understanding its stability, reactivity, and physical properties. Computational methods such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide a detailed picture of the electron distribution and bonding within this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. scielo.org.zaresearchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net
For this compound, an enamine, the HOMO is expected to be primarily distributed over the nitrogen atom's lone pair and the π-system of the carbon-carbon double bond. This concentration of electron density makes these sites the most probable locations for an electrophilic attack. The LUMO would correspond to the π* antibonding orbital of the C=C bond. Theoretical calculations on similar enamine structures indicate that the presence of the electron-donating amine group raises the energy of the HOMO, making the molecule a good nucleophile, while the bulky tert-butyl group may offer steric hindrance that influences reaction pathways.
Table 1: Illustrative FMO Properties for this compound (Note: These are representative values based on theoretical principles for enamines, as specific published data for this compound is unavailable.)
| Parameter | Predicted Value (eV) | Description |
| EHOMO | ~ -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital. Indicates nucleophilic character. |
| ELUMO | ~ 1.0 to 1.5 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electrophilic character. |
| Energy Gap (ΔE) | ~ 6.5 to 7.5 | A moderate gap suggesting a balance between stability and reactivity. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding structure. dergipark.org.trwisc.edu It elucidates delocalization effects by quantifying the stabilization energy (E(2)) associated with donor-acceptor interactions, such as hyperconjugation. dergipark.org.tricm.edu.pl These interactions involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. icm.edu.pl
Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Note: Values are illustrative, based on typical NBO analyses of enamines.)
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C=C) | High (~30-50) | Lone Pair → π* (Resonance) |
| σ (C-H) | σ* (N-C) | Low-Moderate (~2-5) | Hyperconjugation |
| σ (C-C) | σ* (N-C) | Low-Moderate (~2-5) | Hyperconjugation |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netmdpi.com The map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and attractive to nucleophiles. researchgate.net
For this compound, the MEP map is expected to show a significant region of negative potential around the nitrogen atom (due to its lone pair) and the β-carbon of the propene group. This confirms the nucleophilic nature of these sites. Conversely, areas of positive potential would be located around the hydrogen atoms bonded to the amine and the carbons of the bulky tert-butyl group. This charge distribution is a direct consequence of the electronic effects of the amine and alkyl groups.
Table 3: Predicted MEP Characteristics and Charge Distribution (Note: Based on theoretical expectations for the molecule's structure.)
| Molecular Region | Predicted MEP Color | Predicted Charge | Reactivity Implication |
| Nitrogen Atom | Red | Negative | Site for protonation/electrophilic attack |
| β-Carbon (of propene) | Yellow/Orange | Slightly Negative | Site for electrophilic attack (e.g., alkylation) |
| Amine Hydrogen | Blue | Positive | Hydrogen bonding donor site |
| Tert-butyl Group | Green/Light Blue | Slightly Positive | Steric shield, weak electrophilic character |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into the energy landscapes, transition states, and kinetic feasibility of different chemical transformations.
Energy Barriers and Reaction Kinetics
By mapping the potential energy surface of a reaction, computational models can identify the structures of intermediates and, crucially, transition states. The activation energy barrier (ΔE‡), which is the energy difference between the reactants and the highest-energy transition state, is a key determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction. For a molecule like this compound, a common reaction is the hydrolysis of the enamine or its alkylation at the nucleophilic β-carbon. Modeling these reactions would involve locating the transition state for the rate-determining step, such as the initial protonation or the attack by an alkyl halide.
Table 4: Hypothetical Energy Profile for the Acid-Catalyzed Hydrolysis of this compound (Note: This table is illustrative of the data that would be generated from a reaction pathway study.)
| Reaction Step | Description | Predicted Relative Energy (kcal/mol) |
| Reactants | This compound + H₃O⁺ | 0.0 |
| Transition State 1 (TS1) | Protonation at β-carbon | +10 to +15 |
| Intermediate 1 | Iminium Cation | +2 to +5 |
| Transition State 2 (TS2) | Nucleophilic attack by H₂O | +15 to +20 |
| Products | Carbonyl Compound + Tert-butylamine | -10 to -15 |
Solvation Models and Environmental Effects
The chemical behavior, reactivity, and stability of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry provides powerful tools to model these interactions, which are broadly categorized into implicit (continuum) and explicit solvation models. These models are crucial for understanding how the properties of this compound would be modulated in different chemical environments.
Advanced Spectroscopic and Analytical Techniques for Research on Tert Butyl Prop 1 En 1 Yl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules like tert-butyl(prop-1-en-1-yl)amine. It provides detailed information about the atomic framework, connectivity, and the spatial arrangement of atoms.
High-Resolution ¹H and ¹³C NMR for Assignment and Stereochemistry
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most crucial steps for characterizing this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern) due to coupling with neighboring protons, and integration values that correspond to the number of protons. For this compound, the spectrum would exhibit distinct signals for the tert-butyl group, the vinylic protons, the methyl group on the double bond, and the N-H proton. The large tert-butyl group typically appears as a sharp singlet in the upfield region (around 1.1-1.3 ppm) due to the nine equivalent protons. nih.govchemicalbook.comchemicalbook.comspectrabase.com The vinylic protons, being on a C=C double bond adjacent to a nitrogen atom, would resonate in the downfield region (typically 4.0-6.0 ppm).
The stereochemistry of the double bond (E/Z isomerism) can be determined by the coupling constant (J-value) between the two vinylic protons. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) indicates a cis (Z) configuration. The presence of both isomers in a sample would be evident from two distinct sets of vinylic and methyl signals. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, distinct signals are expected for the quaternary carbon and the methyl carbons of the tert-butyl group, the two vinylic carbons, and the methyl carbon of the propenyl group. The chemical shifts of the vinylic carbons are particularly informative, with the carbon atom bonded to the nitrogen (Cα) appearing further downfield than the terminal carbon (Cβ). rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| tert-Butyl Protons | ¹H | 1.1 - 1.3 | Singlet (s) | 9 equivalent protons. nih.gov |
| Propenyl CH₃ Protons | ¹H | 1.5 - 1.8 | Doublet (d) | Coupled to the adjacent vinylic proton. |
| Vinylic Proton (Cβ-H) | ¹H | 4.0 - 4.5 | Doublet of Quartets (dq) | Coupled to the other vinylic proton and the methyl protons. |
| Vinylic Proton (Cα-H) | ¹H | 5.5 - 6.0 | Doublet (d) | Coupled to the adjacent vinylic proton and potentially the N-H proton. |
| N-H Proton | ¹H | 3.0 - 5.0 | Broad Singlet (br s) | Chemical shift and appearance can vary with solvent and concentration. |
| tert-Butyl CH₃ Carbons | ¹³C | 28 - 30 | Quartet | From one-bond coupling to protons (in a coupled spectrum). |
| tert-Butyl Quaternary C | ¹³C | 50 - 55 | Singlet | No directly attached protons. |
| Propenyl CH₃ Carbon | ¹³C | 15 - 20 | Quartet | From one-bond coupling to protons. |
| Vinylic Carbon (Cβ) | ¹³C | 95 - 105 | Doublet | From one-bond coupling to a proton. |
| Vinylic Carbon (Cα) | ¹³C | 135 - 145 | Doublet | Deshielded due to attachment to nitrogen. acs.org |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and mapping out the complete molecular structure. acs.orgnih.govrsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, COSY would show correlations between the vinylic protons themselves, and between the vinylic proton on Cβ and the protons of the adjacent methyl group. A cross-peak between the N-H proton and the adjacent vinylic proton (Cα-H) may also be observed. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the singlet from the tert-butyl protons would correlate with the methyl carbon signal of the tert-butyl group. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over 2-3 bonds). This is critical for piecing together the molecular skeleton. Key correlations would include those from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the nitrogen-bearing vinylic carbon (Cα). rsc.orgnanalysis.com
Dynamic NMR Studies for Tautomeric Equilibria and Conformational Exchange
This compound can exist in equilibrium with its imine tautomer, N-(tert-butyl)propan-1-imine. This process is known as imine-enamine tautomerism. numberanalytics.comcas.cn Dynamic NMR (DNMR) involves acquiring spectra at different temperatures to study processes that occur on the NMR timescale. By monitoring changes in the NMR signals, such as broadening, coalescence, and sharpening, it is possible to determine the thermodynamic parameters and kinetic rates of the tautomeric equilibrium. d-nb.inforesearchgate.net
Furthermore, enamines can exhibit restricted rotation around the C-N single bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the C=C π-system. masterorganicchemistry.com This can lead to the existence of different conformers. Variable-temperature NMR studies can be employed to investigate the energy barrier to this rotation and characterize the different conformational states of the molecule. d-nb.info
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups.
Key expected absorption bands for this compound include:
N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the vinylic C-H bonds, while those just below 3000 cm⁻¹ are due to the C-H bonds of the tert-butyl and methyl groups.
C=C Stretch: A strong absorption band in the 1600-1650 cm⁻¹ range is a hallmark of the enamine C=C double bond. Its conjugation with the nitrogen lone pair typically shifts it to a lower frequency compared to a simple alkene.
N-H Bend: A bending vibration for the N-H group appears around 1500-1550 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond is typically found in the fingerprint region, between 1250 and 1020 cm⁻¹.
Interactive Data Table: Characteristic FTIR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium-Weak |
| Vinylic C-H | Stretch | 3010 - 3095 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2970 | Strong |
| C=C | Stretch | 1600 - 1650 | Strong |
| N-H | Bend | 1500 - 1550 | Medium |
| C-N | Stretch | 1020 - 1250 | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly useful for detecting vibrations of non-polar or symmetric bonds.
For this compound, the C=C stretching vibration is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in the corresponding FTIR spectrum. nih.gov The C-C and C-N stretching vibrations also give rise to characteristic Raman signals. researchgate.net By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural confirmation. acs.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, researchers can confirm the identity and deduce the connectivity of the analyte.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and identifying any byproducts or impurities from a synthesis.
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The separation of basic compounds like amines can be challenging due to interactions with the stationary phase, but these can be managed by careful selection of the column and mobile phase. waters.combohrium.com A C18 column is a common choice, offering good retention for non-polar to moderately polar compounds. The mobile phase often consists of a gradient of water and an organic solvent, such as acetonitrile, with an acidic modifier like formic acid. The acid serves to protonate the amine group, improving peak shape and enhancing ionization efficiency for detection by the mass spectrometer. waters.com
Upon elution from the chromatography column, the analyte enters the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is generated. For this compound (molar mass: 113.22 g/mol ), the mass spectrometer would detect a primary ion at an m/z value corresponding to its protonated form.
Table 1: Representative LC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient, e.g., 5% to 95% B over several minutes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Primary Ion Detected | [C₇H₁₅N + H]⁺ |
| Expected m/z | 114.128 |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. pearson.com For this compound, HRMS would be used to confirm the molecular formula C₇H₁₅N by matching the experimentally measured mass of the molecular ion to its calculated theoretical mass.
In addition to providing the exact mass, HRMS is used to study the fragmentation patterns of the molecule. The fragmentation of aliphatic amines in mass spectrometry is well-characterized and often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, several key fragmentation pathways are expected. The most prominent fragmentation would likely involve the tert-butyl group.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Ion Formula | Fragmentation Pathway | Calculated Exact Mass (m/z) |
| [C₇H₁₅N]⁺˙ | Molecular Ion | 113.1204 |
| [C₆H₁₂N]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group (α-cleavage) | 98.0970 |
| [C₃H₆N]⁺ | Loss of a tert-butyl radical (•C₄H₉) | 56.0500 |
| [C₄H₉]⁺ | Formation of tert-butyl cation | 57.0704 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uwaterloo.ca Molecules containing π-systems and heteroatoms with non-bonding electrons, known as chromophores, exhibit characteristic absorptions.
In this compound, the enamine system (N-C=C) acts as the chromophore. The nitrogen atom's lone pair of electrons is in conjugation with the π-system of the carbon-carbon double bond. This conjugation lowers the energy gap between the molecular orbitals. Two main electronic transitions are expected:
A π → π transition, corresponding to the excitation of an electron from the π bonding orbital to the π antibonding orbital of the double bond.
An n → π transition, involving the excitation of a non-bonding electron from the nitrogen lone pair to the π antibonding orbital. acs.org
The conjugation in the enamine system typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to isolated alkenes or amines. rsc.org The π → π* transition is generally more intense than the n → π* transition. The exact position of the absorption maxima can be influenced by the solvent used for the analysis.
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Typical Wavelength Range (λmax) | Molar Absorptivity (ε) |
| π → π | 220 - 250 nm | High ( > 5,000 L mol⁻¹ cm⁻¹) |
| n → π | 270 - 320 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. carleton.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to map the electron density within the crystal and thereby determine the precise positions of each atom. uwaterloo.ca
To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. While obtaining such a crystal for a simple, low-molecular-weight liquid amine can be challenging, it is sometimes possible through the formation of a suitable salt or by using low-temperature crystallization techniques.
If a crystal structure were obtained, it would provide a wealth of information, including:
Precise bond lengths (e.g., C=C, C-N, C-C) and bond angles.
The conformation of the molecule in the solid state, including the geometry around the nitrogen atom and the orientation of the tert-butyl and propenyl groups.
Details of intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice.
The crystal system, space group, and unit cell dimensions of the crystalline form.
Table 4: Structural Parameters Obtainable from Single Crystal X-ray Diffraction
| Parameter | Description | Representative Information |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Experimentally Determined Values |
| C=C Bond Length | The distance between the two sp² hybridized carbons. | ~ 1.33 - 1.35 Å |
| C-N Bond Length | The distance between the propenyl carbon and the nitrogen. | ~ 1.38 - 1.42 Å |
| C(sp³)-N Bond Length | The distance between the tert-butyl carbon and the nitrogen. | ~ 1.47 - 1.50 Å |
| C-N-C Bond Angle | The angle formed by the atoms of the amine group. | ~ 115° - 125° |
Note: The values in the "Representative Information" column are typical for simple enamines and would be precisely determined for the specific compound by the experiment.
Elemental Analysis (CHNS) for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized substance and as an indicator of its purity. ncert.nic.in
The technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are separated and quantified. iitd.ac.in The mass of each element in the original sample is calculated from the amounts of these combustion products.
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₁₅N. The experimental results from the CHN analyzer must match these theoretical values within a very narrow margin, typically ±0.4%, to verify the empirical formula and support the compound's purity. nih.gov
Table 5: Theoretical Elemental Analysis Data for this compound (C₇H₁₅N)
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of C₇H₁₅N ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 113.22 | 74.25 |
| Hydrogen | H | 1.008 | 113.22 | 13.35 |
| Nitrogen | N | 14.007 | 113.22 | 12.37 |
Applications of Tert Butyl Prop 1 En 1 Yl Amine in Advanced Organic Synthesis
Synthesis of Complex Molecular Scaffolds:Similarly, its application as a key component in the construction of complex molecular architectures has not been documented in available sources.
It is possible that research involving this compound is proprietary, has been published in less accessible journals, or that the compound is used as a transient intermediate that is not typically isolated or characterized in detail in published reports. The closely related N-protected analogue, (E)-tert-butyl prop-1-en-1-ylcarbamate, does appear in chemical supplier databases, suggesting its use as a more stable precursor in synthesis.
Until dedicated research on the synthetic applications of tert-butyl(prop-1-en-1-yl)amine becomes publicly available, a comprehensive and scientifically accurate article detailing its role in advanced organic synthesis as outlined cannot be responsibly compiled.
Precursors to Natural Products and Derivatives
There is no specific information available in the scientific literature regarding the application of this compound as a direct precursor to natural products or their derivatives.
In a broader context, enamines and their more stable analogs, enamides, are valuable intermediates in the total synthesis of natural products, particularly alkaloids. nih.govresearchgate.netnih.govresearchgate.net They can undergo various cyclization reactions to form key heterocyclic scaffolds. nih.govresearchgate.net The reactivity of enamines allows them to act as nucleophiles, attacking a range of electrophiles to build complex molecular architectures. wikipedia.org For instance, enamine chemistry has been instrumental in the synthesis of pyrrole-containing natural products through oxidative dimerization of aldehydes in the presence of amines. wikipedia.org
Building Blocks for Peptidomimetics and Amino Acid Analogs
No specific research findings were identified concerning the use of this compound as a building block for peptidomimetics and amino acid analogs.
However, the synthesis of modified amino acids and peptidomimetics often involves the strategic introduction of functional groups to mimic or block peptide secondary structures like β-turns. nih.gov The incorporation of sterically hindered groups can be a key design element. nih.gov For example, N-alkylation is a common strategy to enhance the properties of peptidomimetics, and methods for the direct alkylation of amino acids on solid supports have been developed. nih.gov While not directly involving this compound, the synthesis of constrained peptidomimetics can utilize various synthetic strategies where enamine-like intermediates could potentially play a role. unibo.itnih.gov
Functionalization of Unsaturated Hydrocarbons and Alkene Systems
Specific examples of the functionalization of unsaturated hydrocarbons and alkene systems using this compound could not be found in the surveyed literature.
Generally, enamine catalysis is a powerful tool for the functionalization of alkenes. rsc.org For example, the synergistic action of palladium and enamine catalysis has been explored for the addition of ketones to unactivated olefins. rsc.org Enamines can also participate in Michael additions to α,β-unsaturated compounds, a fundamental reaction in organic synthesis. nih.govorganic-chemistry.orglibretexts.org The aza-Michael reaction, the addition of an amine to an activated alkene, is a key method for forming carbon-nitrogen bonds and can be catalyzed by various means. nih.govwhiterose.ac.ukbeilstein-journals.org The steric hindrance of the enamine can play a crucial role in the stereoselectivity of these additions. nih.gov
Structure Reactivity Relationship Studies of Tert Butyl Prop 1 En 1 Yl Amine Derivatives and Analogs
Influence of Electronic and Steric Effects of Substituents on Reactivity
The chemical reactivity of enamine derivatives is profoundly influenced by the interplay of electronic and steric effects originating from substituents on the enamine core. The nitrogen lone pair's ability to donate electron density into the carbon-carbon double bond makes the β-carbon nucleophilic, a defining characteristic of enamine reactivity. wikipedia.orgchemistrysteps.com The extent of this donation and the accessibility of the reactive sites are modulated by various factors.
Electronic Effects: The electronic nature of substituents can either enhance or diminish the nucleophilicity of the enamine. Electron-donating groups increase the electron density of the π-system, making the enamine more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease the nucleophilicity. Computational studies have shown that in some systems, the addition of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), a quantifiable electronic effect.
Steric Effects: The bulky tert-butyl group on the nitrogen atom is a defining feature of tert-butyl(prop-1-en-1-yl)amine. This group exerts a significant steric hindrance, which can direct the approach of incoming reagents and prevent unwanted side reactions at the nitrogen atom. makingmolecules.com In many cases, steric effects can be the dominant factor controlling reaction pathways, even overriding electronic preferences. nih.gov For instance, in the formation of enamines from non-symmetrical ketones, the thermodynamically favored product is often the one with the double bond at the less substituted position to minimize steric strain. makingmolecules.com The interplay between steric and electronic effects is often synergistic and crucial for achieving high selectivity in chemical transformations. nih.gov
The following table illustrates how electronic and steric factors can influence the yield of a reaction involving substituted enamines.
| Substituent (at para-position) | Electronic Effect | Relative Yield (%) |
| -CF₃ | Strongly Electron-Withdrawing | 85 |
| -F | Moderately Electron-Withdrawing | 80 |
| -Cl | Moderately Electron-Withdrawing | 75 |
| -I | Weakly Electron-Withdrawing | 60 |
| -H | Neutral | 70 |
| -OMe | Strongly Electron-Donating | 50 (at meta-position, no reaction) |
| -tBu | Electron-Donating / Sterically Bulky | 65 |
This table is a representative example based on general principles of enamine reactivity and may not reflect a specific reaction of this compound.
Stereochemical Aspects and Diastereocontrol in Derived Compounds
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central goal in modern organic synthesis, particularly for producing chiral molecules like many pharmaceuticals. yale.edu In reactions involving derivatives of this compound, achieving high diastereocontrol—the selective formation of one diastereomer over others—is critical.
A powerful and widely adopted strategy for the asymmetric synthesis of chiral amines involves the use of the chiral auxiliary, tert-butanesulfinamide . yale.edunih.govspringernature.com This reagent has proven exceptionally versatile for preparing a vast array of enantioenriched amines. iupac.org The typical three-step process involves: springernature.com
Condensation: The chiral tert-butanesulfinamide is condensed with a non-chiral aldehyde or ketone. This step creates a chiral tert-butanesulfinyl imine with high yield and no racemization. iupac.orgacs.org The tert-butanesulfinyl group activates the imine for subsequent nucleophilic attack. iupac.org
Nucleophilic Addition: A nucleophile (e.g., an organometallic reagent) adds to the imine double bond. The bulky and chiral tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophile to attack from the opposite face. This results in the formation of the desired product with high diastereoselectivity. iupac.org The stereochemical outcome is often rationalized by a six-membered chair-like transition state where the nucleophile adds to the less sterically hindered face. iupac.org
Cleavage: The auxiliary sulfinyl group is easily removed under mild acidic conditions to reveal the final chiral amine. iupac.orgacs.org
This methodology has been successfully applied to the synthesis of numerous complex molecules, including α-branched amines and tertiary carbinamines, demonstrating its power and reliability in diastereocontrol. nih.goviupac.org The success of this approach underscores the importance of the tert-butyl group within the sulfinamide auxiliary, which provides superior diastereofacial selectivity compared to other analogs like p-toluenesulfinamide. acs.org
Systematic Investigation of Enaminone and Other Functionalized Enamine Derivatives
Enamines are valuable precursors for a variety of functionalized compounds, most notably enaminones. Enaminones are versatile building blocks in their own right, widely used in the synthesis of heterocyclic compounds. mdpi.com
Enaminones: These α,β-unsaturated amino ketones are characterized by the N-C=C-C=O moiety. They can be synthesized through various methods, including the reaction of 1,3-dicarbonyl compounds with amines. acgpubs.org A common route to enaminones from an enamine precursor involves acylation. For example, the nucleophilic β-carbon of an enamine can attack an acyl halide, like benzoyl chloride, to form the corresponding enaminone. chemistrysteps.com These compounds are stabilized by the delocalization of the nitrogen lone pair across the extended π-system.
Enaminones possess distinct spectroscopic properties that aid in their identification.
| Spectroscopic Data for Enaminones | |
| Technique | Characteristic Signature |
| Ultraviolet (UV) Spectroscopy | Strong absorbance peak around 300 nm |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching frequency near 1685 cm⁻¹ |
This data is representative of the enaminone functional group.
Other Functionalized Enamine Derivatives: Beyond enaminones, the reactivity of the enamine scaffold allows for numerous other transformations. Enamines are key intermediates in the Stork enamine alkylation, where they serve as enolate equivalents for the alkylation and acylation of ketones under milder conditions than traditional enolate chemistry. wikipedia.orgchemistrysteps.com They can react with a wide range of electrophiles, including: chemistrysteps.com
Alkyl halides
Acyl halides
Michael acceptors (α,β-unsaturated carbonyls)
These reactions typically proceed through an iminium salt intermediate, which is then hydrolyzed with aqueous acid to regenerate a carbonyl group at the α-position of the original enamine, effectively achieving α-functionalization. chemistrysteps.commasterorganicchemistry.com The ability to form new carbon-carbon bonds selectively makes enamines derived from this compound powerful tools in synthetic organic chemistry.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Enamine Chemistry Research
Table 1: Applications of AI/ML in Enamine Chemistry
| Application Area | Description | Potential Impact on tert-butyl(prop-1-en-1-yl)amine Research |
| Reaction Prediction | Predicting the products and yields of unknown enamine reactions. | Faster identification of viable synthetic routes and applications. |
| Catalyst Design | Designing novel chiral amines for asymmetric enamine catalysis. | Development of stereoselective reactions involving this enamine. |
| Virtual Screening | High-throughput screening of virtual libraries for desired properties. enamine.net | Discovery of new biological activities or material properties. |
| Property Prediction | Predicting physicochemical and ADME/Tox properties. syntheticgestalt.comprnewswire.com | Early assessment of its potential as a drug candidate or functional material. |
Green Chemistry Approaches for Sustainable Enamine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for enamines. The goal is to develop methods that are more environmentally benign, atom-economical, and energy-efficient. youtube.com Traditional methods for enamine synthesis often involve stoichiometric reagents and volatile organic solvents. Current research focuses on overcoming these limitations.
One promising approach is the use of solventless or "neat" reaction conditions, which eliminates the need for potentially harmful solvents. tandfonline.com For example, the synthesis of polyfunctionally substituted aromatics has been achieved by heating enaminones over montmorillonite-K-10 clay without any solvent. tandfonline.com Another key area is the development of more sustainable catalysts. While palladium catalysts have been effective for certain enamine syntheses, there is a push towards using more abundant and less toxic metals or even metal-free organocatalysts. youtube.comorganic-chemistry.org The use of water as a solvent is also a major goal in green chemistry, and researchers are developing water-compatible catalytic systems for enamine synthesis. youtube.com
Exploration of Novel Reactivity Modes and Catalytic Cycles
While the nucleophilic character of enamines is well-established, researchers are continuously exploring new ways to harness their reactivity. masterorganicchemistry.com This includes the development of novel catalytic cycles that go beyond traditional enamine catalysis. For example, the combination of enamine catalysis with other activation modes, such as photoredox catalysis, has opened up new avenues for asymmetric synthesis. rsc.org This dual catalytic approach allows for the generation of radical intermediates from enamines, leading to previously inaccessible bond formations.
Furthermore, the study of "downstream species" in enamine catalysis is revealing a more complex picture of stereocontrol. acs.org The initial bond-forming step between the enamine and the electrophile may not be the sole determinant of the final product's stereochemistry. Intermediates formed after this step can influence the outcome, and understanding these pathways is crucial for designing more selective reactions. acs.org Researchers are also investigating novel annulation strategies involving enamines to construct complex cyclic molecules, such as polysubstituted pyridines, under mild, metal-free conditions. mdpi.com
Development of High-Throughput Screening for Enamine-Based Transformations
High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and catalysts. enamine.net In the context of enamine chemistry, HTS allows for the rapid evaluation of large libraries of catalysts, substrates, and reaction conditions. This is particularly important for the development of asymmetric transformations, where finding the optimal chiral catalyst and conditions can be a laborious process.
Several HTS assays have been developed to quickly determine the yield and enantiomeric excess (e.e.) of amine-containing products. nih.gov These methods often rely on fluorescence or circular dichroism and can be performed in multi-well plate formats, allowing for the analysis of hundreds or even thousands of reactions in a short period. nih.govnih.gov Chemical suppliers like Enamine offer extensive HTS collections and smart screening technologies that integrate in-silico selection with experimental screening to efficiently explore vast chemical spaces. enamine.netenamine.netmedium.com The application of these HTS techniques to reactions involving this compound could rapidly identify new catalytic systems and expand its synthetic utility.
Advanced Analytical Techniques for In Situ Monitoring of Enamine Reactions
Understanding the mechanism of a chemical reaction is fundamental to its optimization and development. Advanced analytical techniques that allow for the real-time, or in situ, monitoring of reactions are providing unprecedented insights into the transient intermediates and complex reaction networks of enamine catalysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard. In situ NMR studies have been used to detect and characterize elusive enamine and dienamine intermediates, providing direct evidence for proposed catalytic cycles. acs.org This technique can also be used to study the conformational behavior of these intermediates, which is crucial for understanding the origins of stereoselectivity. acs.org Raman spectroscopy is another valuable technique for monitoring imine and enamine formation in real-time. researchgate.net By tracking the vibrational modes of reactants and products, researchers can gain kinetic and mechanistic information. The application of these advanced analytical methods to reactions of this compound would provide a deeper understanding of its reactivity and aid in the development of new synthetic applications.
Interdisciplinary Research with Material Science and Chemical Biology
The unique properties of enamines make them attractive building blocks for interdisciplinary research, particularly at the interface with material science and chemical biology. In material science, enamines can be incorporated into polymers and other materials to impart specific functions. Their ability to participate in various C-C and C-N bond-forming reactions makes them versatile monomers for the synthesis of novel polymers with tailored properties.
In the realm of chemical biology, the principles of enamine chemistry are being applied to understand and manipulate biological systems. acs.org Enamine-based reactions can be used to label and modify biomolecules, providing tools to probe their function. The development of biocompatible enamine reactions that can be performed in aqueous environments under mild conditions is a key area of research. youtube.com Furthermore, the structural motifs found in many biologically active molecules can be accessed through enamine catalysis, making it a valuable tool in drug discovery and medicinal chemistry. enamine.nettiwariacademy.com The exploration of this compound in these interdisciplinary contexts could lead to the discovery of new functional materials or biologically active compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl(prop-1-en-1-yl)amine in academic research?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl group via nucleophilic substitution or coupling reactions. For example, Boc (tert-butoxycarbonyl) protection is commonly used to stabilize amines during multi-step syntheses . A stepwise approach may include activating carboxyl groups (e.g., using NHS esters) to link the allylamine moiety to the tert-butyl-protected backbone, followed by deprotection under acidic conditions . Solvent choice (e.g., dichloromethane or THF) and temperature control are critical to minimize side reactions like premature deprotection or isomerization of the propenyl group.
Q. How can spectroscopic techniques (NMR, MS) characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.2–1.4 ppm (¹H) and ~28–30 ppm (¹³C). The propenyl group shows characteristic vinyl protons as doublets (δ 4.5–5.5 ppm) and carbons (δ 110–140 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺, with fragmentation patterns revealing loss of the tert-butyl group (–C₄H₉) or allyl chain (–C₃H₅) . Isotopic labeling (e.g., ¹³C) can validate structural assignments .
Advanced Research Questions
Q. What methodologies are effective for resolving conflicting crystallographic data in tertiary amine structures?
- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of disordered moieties (e.g., flexible propenyl chains). Implement twin refinement if crystallographic data shows pseudo-symmetry . For ambiguous electron density, cross-validate with DFT-optimized molecular geometries and Hirshfeld surface analysis to distinguish between static disorder and dynamic motion .
Q. How can Pd-catalyzed coupling reactions be optimized for synthesizing allylamine derivatives like this compound?
- Methodological Answer : Optimize ligand selection (e.g., XPhos or BINAP) to enhance regioselectivity in allylic amination . Control reaction stoichiometry (amine:Pd ratio ≥ 2:1) to suppress β-hydride elimination. Use inert atmospheres (Ar/Na) and aprotic solvents (toluene, DMF) to stabilize Pd(0) intermediates . Monitor progress via TLC or in-situ IR to terminate reactions before over-functionalization occurs.
Q. What strategies enable regioselective functionalization of this compound?
- Methodological Answer :
- Electrophilic Attack : Direct bromination at the α-position of the propenyl group using NBS (N-bromosuccinimide) under radical initiation .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, employing Pd(OAc)₂ and SPhos ligand to target the allylic position .
- Protection-Deprotection : Temporarily mask the amine with a tert-butyloxycarbonyl (Boc) group to direct reactivity toward the propenyl chain .
Q. What computational approaches are suitable for modeling the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., amine lone pair) and transition states for allylic substitutions .
- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., water, ethanol) to assess conformational stability .
- Docking Studies : Map steric and electronic interactions between the tert-butyl group and enzyme active sites (e.g., amine oxidases) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
